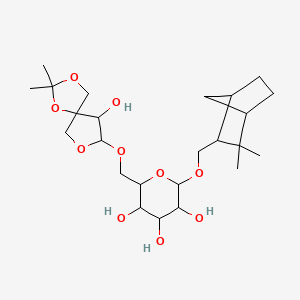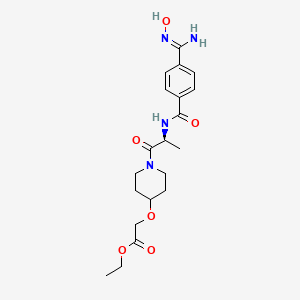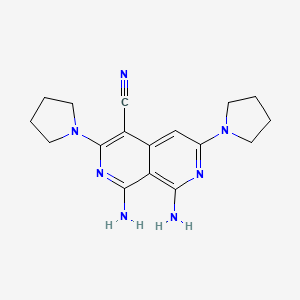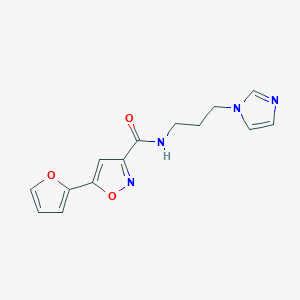
SKL2001
描述
SKL2001 is an activator of Wnt/β-catenin signaling. It increases β-catenin responsive transcription in a cell-based reporter assay in a concentration-dependent manner, increases β-catenin protein levels in HEK293 cells when used at concentrations of 10 and 30 μM, and disrupts the interaction between Axin and β-catenin. This compound increases alkaline phosphatase (ALP) activity and mineralization in multipotent mesenchymal ST2 cells in a concentration-dependent manner, indicating increased osteoblastogenesis. This compound (40 μM) reduces HCT116 and HT-29 spheroid growth and inhibits proliferation of HCT116 and HT-29 cells. It induces cell cycle arrest at the G0/G1 phase and increases E-cadherin and β-catenin protein levels in HCT116 cells when used at a concentration of 40 μM.
SKL-2001 is a novel agonist of Wnt/β-catenin signaling pathway. This compound suppresses colon cancer spheroid growth through regulation of the E-cadherin/β-Catenin complex. This compound inhibited proliferation of colon cancer cells cultured in 3D spheroid and induced them accumulation in the G0/G1 phase of the cell cycle with a reduced c-myc level.
科学研究应用
骨生成微环境增强
背景:: 骨细胞在骨代谢中起着至关重要的作用,通过Wnt信号通路协调骨形成和骨吸收 . 然而,利用骨细胞的潜力进行骨再生修复的方法尚未得到开发。
应用::- SKL2001激活骨细胞中的Wnt信号通路,形成安全的骨生成微环境(SOOME)。这种环境:
帕金森病中的神经元存活机制
背景:: 帕金森病涉及由于氧化应激和Wnt/β-catenin信号通路受损导致的神经元丢失。
应用::- This compound:
Wnt/β-catenin通路激动剂
背景:: Wnt/β-catenin通路调节细胞增殖、分化和组织稳态。
应用::- This compound:
其他潜在应用(简要说明):
安全和危害
作用机制
Target of Action
The primary target of SKL2001 is the Wnt/β-catenin pathway . This pathway plays crucial roles in various cellular processes, including cell proliferation, differentiation, and fate determination .
Mode of Action
This compound acts as an agonist of the Wnt/β-catenin pathway . It disrupts the interaction between Axin and β-catenin , which is a critical step for the phosphorylation of β-catenin mediated by Casein Kinase 1 (CK1) and Glycogen Synthase Kinase-3β (GSK-3β) . This disruption leads to an increase in the intracellular β-catenin protein level and inhibits the phosphorylation of β-catenin at residues Ser33/37/Thr41 and Ser45 . These residues would mark β-catenin for proteasomal degradation .
Biochemical Pathways
The disruption of the Axin/β-catenin interaction by this compound affects the Wnt/β-catenin pathway . This pathway is essential for the differentiation of multiple cell types, including mesenchymal stem cells . The activation of this pathway by this compound promotes osteoblastogenesis and suppresses adipocyte differentiation .
Result of Action
The activation of the Wnt/β-catenin pathway by this compound has several molecular and cellular effects. It promotes osteoblastogenesis, suppresses adipocyte differentiation , and increases survivin, an inhibitor of apoptosis . In a Parkinson’s disease cell model, this compound was found to promote neuronal survival and functional recovery .
属性
IUPAC Name |
5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-14(16-4-2-6-18-7-5-15-10-18)11-9-13(21-17-11)12-3-1-8-20-12/h1,3,5,7-10H,2,4,6H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXINDBPUDNMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is SKL2001, and what is its primary mechanism of action?
A1: this compound, also known as 5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide, is a small molecule agonist of the Wnt/β-catenin signaling pathway. It exerts its effects by stabilizing β-catenin, preventing its degradation, and promoting its nuclear translocation. This, in turn, activates the transcription of Wnt target genes, influencing various cellular processes like proliferation, differentiation, and apoptosis.
Q2: How does this compound's activation of the Wnt/β-catenin pathway differ from that of natural Wnt ligands?
A2: Unlike natural Wnt ligands that bind to cell surface receptors, this compound acts intracellularly, directly targeting the destruction complex responsible for β-catenin degradation. This bypasses the need for receptor activation and allows for more precise control over pathway activation.
Q3: What is the role of the Wnt/β-catenin pathway in cellular processes, and how does this compound modulation impact these processes?
A3: The Wnt/β-catenin pathway plays a crucial role in embryonic development, cell fate determination, tissue homeostasis, and regeneration. [] this compound, by activating this pathway, can promote cell proliferation, differentiation, and survival in various cell types, making it a potential therapeutic target for diseases like cancer, osteoporosis, and neurodegenerative disorders. [, , ]
Q4: Can you provide specific examples of how this compound impacts cellular processes in different disease models?
A4: Certainly. In a rat model of acute pancreatitis, this compound administration reduced pancreatic and intestinal damage by inhibiting cell apoptosis and inflammatory cytokine release. [] In another study, this compound promoted the differentiation of human Wharton's jelly mesenchymal stem cells into SOX17-expressing cells, suggesting its potential in cell replacement therapy for diabetes. []
Q5: What are the potential limitations of using this compound as a therapeutic agent?
A5: While promising, this compound's therapeutic use is limited by potential off-target effects and the complexity of the Wnt/β-catenin pathway. Uncontrolled activation of this pathway is linked to cancer development, highlighting the need for precise dosing and targeted delivery strategies. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C13H14N4O3, and its molecular weight is 274.27 g/mol.
Q7: Is there any information available on the spectroscopic data of this compound?
A7: Unfortunately, the provided research abstracts do not include specific information on spectroscopic data like NMR or IR for this compound.
Q8: Have there been any studies exploring the structure-activity relationship (SAR) of this compound?
A8: While the provided abstracts don't elaborate on specific SAR studies, research indicates that modifications to the furan ring and imidazole ring of this compound can significantly impact its potency and selectivity. [] Further research is needed to fully understand the relationship between its structure and biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)
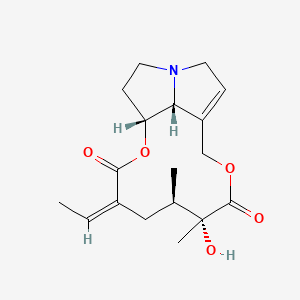

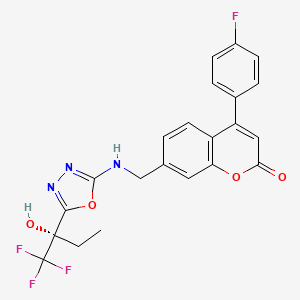

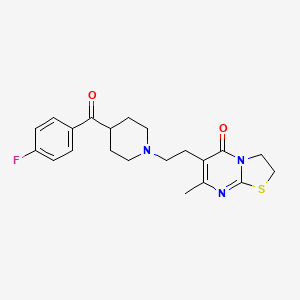
![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)
![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1681742.png)

